2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol
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Overview
Description
2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, an oxolane ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-(trifluoromethyl)pyridine, is synthesized through a nucleophilic aromatic substitution reaction.
Oxolane Ring Formation: The oxolane ring is introduced via a cyclization reaction, often using a diol precursor.
Coupling Reaction: The pyridine derivative is then coupled with the oxolane intermediate using a suitable coupling agent, such as a palladium catalyst.
Reduction and Functionalization: The final step involves the reduction of the intermediate compound to introduce the propanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high efficiency.
Catalyst Selection: Using high-activity catalysts to facilitate the coupling reactions.
Purification Techniques: Employing advanced purification methods, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers with specific electronic properties.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]ethanol: Similar structure but with an ethanol moiety instead of propanol.
2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]butanol: Similar structure but with a butanol moiety.
Uniqueness
Structural Features: The presence of the trifluoromethyl group and the oxolane ring in 2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol provides unique electronic and steric properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it versatile for various chemical transformations.
Properties
IUPAC Name |
2-(oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)12-5-11(1-3-17-12)18-6-10(7-19)9-2-4-20-8-9/h1,3,5,9-10,19H,2,4,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGYJABQDDIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CNC2=CC(=NC=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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